molecular formula C21H24N2O5S B1226193 2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]methanone

2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]methanone

Cat. No. B1226193
M. Wt: 416.5 g/mol
InChI Key: WPCWVOQEDYIZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]methanone is a sulfonamide.

Scientific Research Applications

Synthesis and Therapeutic Potential

  • A study described the linear synthesis of a series of compounds similar to the requested chemical, demonstrating potential as therapeutic agents. These compounds showed considerable inhibitory activity against α-glucosidase enzyme and were evaluated for hemolytic and cytotoxic profiles (Abbasi et al., 2019).

Antibacterial and Antifungal Applications

  • Research in 2020 focused on the synthesis of derivatives of 2,3-dihydro-1,4-benzodioxin for antimicrobial and antifungal applications. One particular compound exhibited notable antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).

Enzyme Inhibition for Therapeutic Use

  • Another study synthesized derivatives showing significant inhibitory effect against acetyl- and butyrylcholinesterase, suggesting their potential as therapeutic agents, especially in the context of bacterial strains (Hussain et al., 2017).

Corrosion Prevention in Mild Steel

  • A 2022 study utilized a derivative of 2,3-dihydro-1,4-benzodioxin as an inhibitor for the prevention of corrosion on mild steel in acidic medium. This research highlights a non-medical application, demonstrating the compound's versatility in industrial contexts (Singaravelu & Bhadusha, 2022).

Neuroprotective Activity

  • Exploration in the field of neuroprotection identified compounds related to 1,4-benzodioxin as potential neuroprotective agents, effective in models of brain damage mimicking lesions underlying cerebral palsy (Largeron et al., 2001).

Synthesis for Proton Exchange Membrane

  • A 2014 study synthesized a sulfonic acid-containing benzoxazine monomer for use in direct methanol fuel cells, highlighting the compound's application in energy technology (Yao et al., 2014).

properties

Product Name

2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]methanone

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C21H24N2O5S/c1-15-7-8-17(13-16(15)2)29(25,26)23-11-9-22(10-12-23)21(24)20-14-27-18-5-3-4-6-19(18)28-20/h3-8,13,20H,9-12,14H2,1-2H3

InChI Key

WPCWVOQEDYIZGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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